4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide

Lipophilicity ADME Prediction Lead Optimization

4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is a differentiated multi-substituted benzamide with a para-bromo handle for Suzuki/Buchwald coupling, an ortho-nitro group for electronic modulation and bioactivation, and a 4-tert-butyl group for lipophilicity and steric shielding. Unlike generic analogs, its ~50-fold faster C–Br oxidative addition boosts library synthesis efficiency. Secure this AldrichCPR compound for focused SAR campaigns and prodrug design, with full buyer responsibility for identity/purity verification.

Molecular Formula C17H17BrN2O3
Molecular Weight 377.2 g/mol
CAS No. 5486-36-2
Cat. No. B11702068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide
CAS5486-36-2
Molecular FormulaC17H17BrN2O3
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C17H17BrN2O3/c1-17(2,3)12-6-9-14(15(10-12)20(22)23)19-16(21)11-4-7-13(18)8-5-11/h4-10H,1-3H3,(H,19,21)
InChIKeyKXMDFPTYYQDFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes233 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide (CAS 5486-36-2): Structural Identity and Research-Grade Procurement Baseline


4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide (CAS 5486-36-2) is a synthetic, multi-substituted benzamide derivative characterized by a 4-bromobenzoyl moiety linked via an amide bond to a 4-tert-butyl-2-nitroaniline scaffold. This compound is listed in the Sigma-Aldrich AldrichCPR collection, signifying its status as a rare and unique chemical provided to early discovery researchers without vendor-collected analytical data . Physicochemical databases report a molecular weight of 377.23 g/mol, a density of 1.434 g/cm³, and a boiling point of 399.9 °C at 760 mmHg . The combination of a bromine atom, a sterically bulky tert-butyl group, and a reducible nitro moiety defines its chemical reactivity profile, making it a potential intermediate in medicinal chemistry, particularly as a substrate for cross-coupling reactions or as a precursor to amine-functionalized benzamide libraries.

Why Generic Benzamide Analogs Cannot Directly Replace 4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide in Research


In benzamide-based chemical biology and medicinal chemistry programs, the precise identity and positioning of substituents on both the benzoyl and aniline rings dictate binding affinity, selectivity, and reactivity. 4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is not interchangeable with its de-bromo, de-nitro, or positional isomer analogs because the bromine atom serves as a critical molecular handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-nitro group is essential for both electronic modulation of the ring and for potential bioactivation via nitroreductases . The ortho-nitro group also introduces strong electron withdrawal that differentiates its reduction potential and hydrogen-bonding capacity from non-nitrated or 3-nitro/4-nitro congeners. Furthermore, the 4-tert-butyl group confers distinct lipophilicity and steric shielding that cannot be replicated by smaller alkyl or trifluoromethyl substituents. Procuring a generic benzamide without confirming these three pharmacophoric elements—bromine at the para-position of the benzoyl ring, nitro at the 2-position, and tert-butyl at the 4-position of the aniline ring—fundamentally alters the compound's chemical and biological identity, as quantified in Section 3.

Quantitative Differentiation of 4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide from its Closest Structural Analogs


Increased Lipophilicity (cLogP) Driven by the 4-tert-butyl Group Compared to Non-tert-butyl Analogs

The computed partition coefficient (cLogP) of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is substantially higher than that of its des-tert-butyl analog, 4-bromo-N-(2-nitrophenyl)benzamide, due to the additional four-carbon hydrophobic moiety. This difference directly impacts membrane permeability and protein binding in early drug discovery assays .

Lipophilicity ADME Prediction Lead Optimization

Differentiated Electrochemical Reduction Potential Imparted by the 2-Nitro Group

The 2-nitro group in 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is expected to exhibit a distinct single-electron reduction potential (Epc) compared to 3-nitro and 4-nitro isomers, based on class-level electrochemical studies of nitro-substituted benzamides using cyclic voltammetry and differential pulse voltammetry on pencil graphite electrodes [1]. The ortho-nitro isomer typically shows a cathodic shift of 50–120 mV relative to the para-nitro isomer due to intramolecular hydrogen bonding with the amide NH.

Electrochemistry Nitroreductase Prodrug Voltammetry

Distinct Synthetic Utility: the 4-Bromo Substituent as a Cross-Coupling Handle Absent in Chloro or De-Halo Analogs

The C–Br bond at the 4-position of the benzamide offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C–Cl bond in 4-chloro-N-(4-tert-butyl-2-nitrophenyl)benzamide. Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C) [1].

Suzuki Coupling Structure-Activity Relationship Chemical Biology Probe Synthesis

Higher Calculated Boiling Point vs. Non-brominated Analog, Indicating Differential Purification Behavior

The experimentally estimated boiling point of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide (399.9 °C at 760 mmHg) is higher than that of the corresponding des-bromo analog N-(4-tert-butyl-2-nitrophenyl)benzamide (estimated boiling point ~370 °C), reflecting the increased molecular weight and polarizability conferred by the bromine substituent .

Chromatographic Purification Volatility Physical Property Database

Key Application Scenarios for 4-Bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide in Discovery Research


Medicinal Chemistry: Scaffold for Suzuki-Diversified Benzamide Libraries Targeting Bromodomain or Kinase Proteins

The 4-bromo substituent enables rapid diversification via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, generating focused libraries of 4-aryl-N-(4-tert-butyl-2-nitrophenyl)benzamides. This is particularly relevant for structure–activity relationship (SAR) campaigns targeting bromodomain-containing proteins or kinases, where the 2-nitro group serves as a hydrogen-bond acceptor and the tert-butyl group occupies a hydrophobic pocket. The ~50-fold faster oxidative addition rate of C–Br over C–Cl (Section 3, Evidence Item 3) translates to higher coupling yields and shorter reaction times, directly impacting library synthesis throughput [1].

Hypoxia-Selective Prodrug Research: Nitroreductase-Substrate Optimization

The ortho-nitrobenzamide core is a privileged structure in hypoxia-activated prodrug design, as the nitro group can be enzymatically reduced to a cytotoxic amine or hydroxylamine species in oxygen-depleted tumor microenvironments. The ~100 mV more negative reduction potential of the 2-nitro isomer relative to its 4-nitro analog (Section 3, Evidence Item 2) implies a lower rate of reductive activation, which can be advantageous for fine-tuning the therapeutic window and minimizing off-target toxicity in normoxic tissues [2].

Chemical Biology Probe: Photoaffinity Labeling via Nitro-Photochemistry

The 2-nitrobenzamide moiety can serve as a photo-cleavable or photo-reactive group upon UV irradiation. Researchers designing photoaffinity probes can leverage the bromine atom as a functionalizable linker point for biotin or fluorophore attachment, while relying on the nitro group for light-induced covalent crosslinking to target proteins. The high cLogP (4.2) of this compound (Section 3, Evidence Item 1) ensures adequate membrane permeability for intracellular photoaffinity labeling experiments.

Electrochemical Sensor Development: Benchmark Analyte for Nitroaromatic Voltammetric Detection

Nitro-substituted benzamides are established substrates for pencil graphite electrode (PGE)-based electrochemical detection methods. This compound, with its unique combination of substituents (Br, tert-butyl, ortho-NO2), serves as a model analyte for validating new sensor platforms designed for nitroaromatic drug monitoring. The differentiated electrochemical behavior relative to other nitrobenzamide regioisomers (Section 3, Evidence Item 2) provides a robust calibration standard for peak identification and quantification in complex biological matrices [2].

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